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Compound of Interest

Compound Name: Methyl (E)-m-nitrocinnamate

Cat. No.: B168584

Introduction

Methyl (E)-m-nitrocinnamate is an organic compound with the chemical formula C10HsNOa4
and a molecular weight of 207.18 g/mol . Its structure features a methyl ester group and a nitro
group attached to a cinnamate framework in a meta- and trans- (E) configuration. This
technical guide provides a comprehensive overview of the structural elucidation of Methyl (E)-
m-nitrocinnamate, detailing the spectroscopic data and experimental protocols used for its
characterization. This information is of significant value to researchers in organic synthesis,
materials science, and pharmaceutical development.

Spectroscopic Data

The structural confirmation of Methyl (E)-m-nitrocinnamate is achieved through a combination
of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for the
meta-isomer is not readily available in public databases, the following sections present
predicted data based on the analysis of its ortho- and para-isomers, Methyl (E)-o-
nitrocinnamate and Methyl (E)-p-nitrocinnamate.

'H and **C NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. The predicted chemical shifts for Methyl (E)-m-nitrocinnamate are based on the
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known data for its isomers and the expected electronic effects of the meta-substituted nitro

group.

Table 1: Predicted *H NMR Spectral Data for Methyl (E)-m-nitrocinnamate

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~3.85 S 3H -OCHs
~6.50 d,J=16 Hz 1H Vinylic H (a to C=0)
~7.70 d, J=16 Hz 1H Vinylic H (B to C=0)
~7.60 - 8.40 m 4H Aromatic H

Table 2: Predicted 3C NMR Spectral Data for Methyl (E)-m-nitrocinnamate

Chemical Shift (8) ppm

Assighment

~52.0 -OCHs

~120.0 Vinylic CH (a to C=0)
~123.0 - 138.0 Aromatic CH

~142.0 Vinylic CH (B to C=0)
~148.0 Aromatic C-NOz2

~135.0 Aromatic C (ipso to vinyl)
~166.5 Cc=0

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for Methyl (E)-m-nitrocinnamate are predicted based on the

functional groups present and data from its isomers.

Table 3: Predicted IR Absorption Data for Methyl (E)-m-nitrocinnamate
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Wavenumber (cm~?)

Vibrational Mode

~3100-3000 Aromatic C-H stretch
~2950 Aliphatic C-H stretch
~1720 C=0 stretch (ester)

~1640 C=C stretch (alkene)

~1520 and ~1350

N-O stretch (nitro group)

~1250

C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The expected molecular ion peak and major fragments for Methyl (E)-m-

nitrocinnamate are listed below. The molecular weight is confirmed to be 207 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for Methyl (E)-m-nitrocinnamate

m/z Assignment

207 [M]* (Molecular ion)
176 [M - OCHs]*

130 [M - OCHs - NO2J*
102 [CeHe]*

76 [CeHal*

Experimental Protocols

This section details the experimental procedures for the synthesis and spectroscopic analysis

of Methyl (E)-m-nitrocinnamate.
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Synthesis: Fischer Esterification of m-Nitrocinnamic
Acid

Methyl (E)-m-nitrocinnamate can be synthesized via the Fischer esterification of m-

nitrocinnamic acid with methanol, using a strong acid catalyst.

Materials:

m-Nitrocinnamic acid

Methanol (anhydrous)

Concentrated sulfuric acid (H2S0a)

Sodium bicarbonate (NaHCOs) solution (saturated)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-
nitrocinnamic acid in an excess of anhydrous methanol.

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

After completion, cool the mixture to room temperature and remove the excess methanol
under reduced pressure.

Dissolve the residue in an organic solvent and transfer it to a separatory funnel.
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» Wash the organic layer successively with water, saturated sodium bicarbonate solution, and
brine.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate the solvent under reduced pressure to obtain the crude product.

 Purify the crude product by recrystallization or column chromatography to yield pure Methyl
(E)-m-nitrocinnamate.

Spectroscopic Analysis

Sample Preparation:

» Dissolve 5-10 mg of the purified Methyl (E)-m-nitrocinnamate in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in an NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
1H and 3C NMR Acquisition:
e Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e For 'H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number
of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

o For 13C NMR, use proton decoupling to obtain a spectrum with single lines for each carbon.
Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans, and a
longer relaxation delay (2-5 seconds).

Sample Preparation (ATR-FTIR):

o Ensure the ATR crystal is clean.

e Place a small amount of the solid sample directly onto the crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Spectrum Acquisition:
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e Record the spectrum over a range of 4000 to 400 cm™1.
e Collect a background spectrum of the empty ATR crystal before measuring the sample.

o The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Sample Preparation:

» Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or
acetonitrile).

Mass Spectrum Acquisition (Electron lonization - El):

« Introduce the sample into the mass spectrometer, typically via direct injection or through a
gas chromatograph (GC-MS).

e Use a standard electron energy of 70 eV for ionization.
¢ Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Visualizations
Logical Workflow for Structural Elucidation
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Caption: Workflow for the synthesis and structural elucidation of Methyl (E)-m-
nitrocinnamate.

Key Structural Correlations from Spectroscopic Data

Methyl (E)-m-nitrocinnamate Structure

C10HsNOa
(MW: 207.18)

IR Correlations MS Correlations

H NMR: °C NMR: FTIR:

. -OCHs (~52 ppm) _ _
-OCHs singlet (~3.85 ppm) Vinli N -C=0 stretch (~1720 cm~1)
-Vinylic doublets (~6.5 & 7.7 ppm, J=16Hz) Vinylic CHs (~120 & 142 ppm) -N-O stretches (~1520 & 1350 cm~1)

-Aromatic multiplet (~7.6-8.4 ppm) -Aron_ﬂglzlcoc(i{gézsbtﬁ)ppm) -C=C stretch (~1640 cm™?)

Mass Spec:
-Molecular lon [M]* at m/z 207
-Fragments at m/z 176, 130, 102, 76
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Caption: Key spectroscopic correlations for the structure of Methyl (E)-m-nitrocinnamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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